N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Overview
Description
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is an organic compound that features a pyrimidine ring substituted with a boronate ester group
Mechanism of Action
Target of Action
Similar compounds are often used in the field of organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . In this process, a boron atom from the compound forms a covalent bond with a carbon atom on the target molecule . This reaction is often facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process is a key step in many organic synthesis pathways, leading to the formation of new carbon-boron bonds . These reactions can have downstream effects on a variety of biochemical processes, depending on the specific targets involved.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with. In the context of organic synthesis, the primary result of its action would be the formation of new carbon-boron bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a suitable catalyst (such as palladium) is crucial for facilitating its interaction with target molecules . Additionally, factors such as temperature, pH, and the presence of other reactive species in the environment can also impact the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrimidine reacts with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group can engage in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic acids.
Substitution: Substituted pyrimidines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Boronate esters are known for their role in enzyme inhibition and as intermediates in drug synthesis .
Industry: In the industrial sector, this compound may be used in the development of new materials and as a reagent in chemical manufacturing processes .
Comparison with Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOXNCAIXITTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675234 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-88-1 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylaminopyrimidine-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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